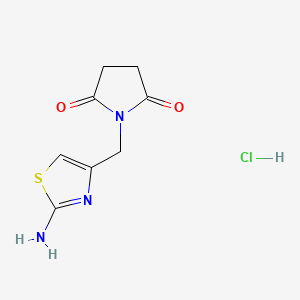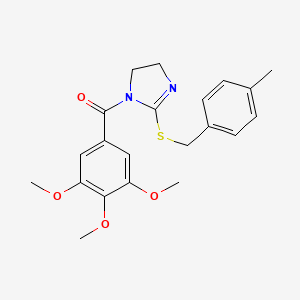
1-((2-Aminothiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-((2-Aminothiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride” is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a 2-aminothiazole group, which is a thiazole ring with an amino group at the 2-position . The pyrrolidine ring is a common feature in many biologically active compounds and is often used by medicinal chemists in drug discovery . The 2-aminothiazole group is also a characteristic structure in drug development, known for its various biological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a 2-aminothiazole group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The 2-aminothiazole group also plays a significant role in the biological activity of the compound .Applications De Recherche Scientifique
Antibacterial Activity
Compounds with a 2-aminothiazole scaffold, such as the one , have shown significant antibacterial potential . For instance, some synthesized compounds exhibited considerable inhibition against Escherichia coli and Staphylococcus aureus bacteria . In particular, compounds 2a and 2b showed significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .
Antifungal Activity
These compounds also demonstrated antifungal activity. Compound 2b showed maximum antifungal potential against Candida glabrata with a zone of inhibition 21.0 mm, which is more than the reference drug nystatin . Similarly, Candida albicans showed maximum sensitivity to compound 2a .
Anti-HIV Activity
2-Aminothiazoles are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as anti-HIV agents .
Antioxidant Activity
These compounds have also been associated with antioxidant activity, which can help protect cells from damage caused by free radicals .
Antitumor Activity
2-Aminothiazoles have been used in the synthesis of compounds with antitumor properties .
Anthelmintic Activity
These compounds have shown promising therapeutic roles as anthelmintic agents, which are used to expel parasitic worms and other internal parasites from the body .
Anti-inflammatory & Analgesic Agents
Compounds with a 2-aminothiazole scaffold have been used as anti-inflammatory and analgesic agents . Some synthesized compounds showed anti-inflammatory activity comparable to that of the standard ibuprofen drug .
Kinase Inhibition
Some compounds showed nanomolar activity against CK1γ and CK1ε, suggesting that further modifications should be made to investigate how the chiral moiety influences kinase inhibition .
Orientations Futures
The future directions for research on “1-((2-Aminothiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride” could involve further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential biological activities. Further studies could also focus on the development of new pyrrolidine compounds with different biological profiles .
Mécanisme D'action
Target of Action
Compounds with a 2-aminothiazole scaffold, which is a part of the structure of this compound, have been associated with a wide range of therapeutic targets including antimicrobial, anticancer, anti-inflammatory, and anti-hiv .
Mode of Action
It is known that 2-aminothiazole derivatives can interact with their targets and cause changes that lead to their biological activities .
Biochemical Pathways
2-aminothiazole derivatives have been associated with various biological activities, suggesting they may affect multiple pathways .
Result of Action
2-aminothiazole derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Propriétés
IUPAC Name |
1-[(2-amino-1,3-thiazol-4-yl)methyl]pyrrolidine-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S.ClH/c9-8-10-5(4-14-8)3-11-6(12)1-2-7(11)13;/h4H,1-3H2,(H2,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJNEOWFANIMAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CSC(=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidin-3-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2486952.png)
![N-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-2-chloropropanamide](/img/structure/B2486957.png)
![2-Cyclopropyl-N-[(1,5-dimethylpyrrol-2-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2486958.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2486961.png)



![5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2486966.png)

![4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2486968.png)
![2-[1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2486969.png)

![3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2486972.png)
![5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2486975.png)